molecular formula C8H6BrFO2 B1379543 4-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 1820614-17-2

4-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No. B1379543
M. Wt: 233.03 g/mol
InChI Key: YFEKAAWOIBRRRZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-3-methoxybenzaldehyde” is a chemical compound with the CAS Number: 1820614-17-2. It has a molecular weight of 233.04 and its molecular formula is C8H6BrFO2 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .


Synthesis Analysis

A new synthesis of 4-Bromo-2-fluoro-3-methoxybenzaldehyde is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C . After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate . Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C8H6BrFO2/c1-12-8-6 (9)3-2-5 (4-11)7 (8)10/h2-4H,1H3 . The InChI key is YFEKAAWOIBRRRZ-UHFFFAOYSA-N .

It has a molecular weight of 233.04 and its molecular formula is C8H6BrFO2 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Methyl 4-bromo-2-methoxybenzoate is synthesized from 4-bromo-2-fluorotoluene, which involves steps like bromination, hydrolysis, cyanidation, and methoxylation, resulting in a compound with 99.8% purity by GC (Chen Bing-he, 2008).
  • Bioconversion by Fungi : Research on the fungus Bjerkandera adusta shows its capability to biotransform halogenated methoxybenzaldehydes, including brominated and fluorinated compounds, demonstrating potential in producing secondary metabolites like chloro-fluoro-methoxybenzaldehydes (H. Beck et al., 2000).

Pharmaceutical and Biological Applications

  • Anticancer Activity : The synthesis of fluorinated benzaldehydes, including compounds structurally similar to 4-bromo-2-fluoro-3-methoxybenzaldehyde, has been studied for their potential in creating anticancer drugs, particularly as analogues of combretastatins (N. Lawrence et al., 2003).
  • Key Intermediate in Drug Synthesis : The compound has been utilized in synthesizing key intermediates for drug discoveries, demonstrating its value in the pharmaceutical industry (K. Nishimura & T. Saitoh, 2016).

Material Science and Chemistry

  • Synthesis of Chalcone Derivatives : Research includes the synthesis of various chalcone derivatives from halogenated vanillin, indicating its potential in material science and chemistry applications (Chairul Rijal et al., 2022).
  • Structural and Vibrational Studies : Investigations into the structural transformations of similar fluorinated benzaldehydes have been conducted using techniques like infrared spectroscopy and density functional theory, which are crucial for understanding material properties (G. O. Ildız et al., 2018).

Environmental and Biological Interactions

  • Halogenation Mechanism in Fungi : Studies on Bjerkandera adusta have provided evidence of halogenation mechanisms involving halogenated methoxybenzaldehydes, contributing to the understanding of biochemical pathways in fungi (H. C. Beck, 1997).

Safety And Hazards

The compound is classified under GHS06 and the signal word for it is "Danger" . The hazard statements associated with it are H301-H311-H331 . The precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Relevant Papers Unfortunately, I was unable to find any relevant papers related to “4-Bromo-2-fluoro-3-methoxybenzaldehyde” in my search .

properties

IUPAC Name

4-bromo-2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKAAWOIBRRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296701
Record name 4-Bromo-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-methoxybenzaldehyde

CAS RN

1820614-17-2
Record name 4-Bromo-2-fluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820614-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-3-methoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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